N,N-Bis-[1-(hydroxyethyl)octyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis-[1-(hydroxyethyl)octyl]amine, also known as 2,2′-azanediylbis(decan-1-ol), is a chemical compound with the molecular formula C20H43NO2 and a molecular weight of 329.6 g/mol . This compound is characterized by the presence of two hydroxyethyl groups attached to an octylamine backbone, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-[1-(hydroxyethyl)octyl]amine typically involves the reaction of octylamine with ethylene oxide under controlled conditions. The reaction proceeds through the nucleophilic attack of the amine group on the ethylene oxide, resulting in the formation of the hydroxyethyl groups. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through distillation or crystallization to remove any impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis-[1-(hydroxyethyl)octyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N-Bis-[1-(hydroxyethyl)octyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-Bis-[1-(hydroxyethyl)octyl]amine involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with other molecules, facilitating interactions with enzymes, receptors, and other biological targets. This compound can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis-[2-(hydroxyethyl)octyl]amine
- N,N-Bis-[1-(hydroxyethyl)decyl]amine
- N,N-Bis-[1-(hydroxyethyl)hexyl]amine
Uniqueness
N,N-Bis-[1-(hydroxyethyl)octyl]amine is unique due to its specific combination of hydroxyethyl and octyl groups, which confer distinct chemical and physical properties. This compound’s ability to act as both a surfactant and a chemical intermediate makes it valuable in various applications .
Eigenschaften
Molekularformel |
C20H43NO2 |
---|---|
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
2-(1-hydroxydecan-2-ylamino)decan-1-ol |
InChI |
InChI=1S/C20H43NO2/c1-3-5-7-9-11-13-15-19(17-22)21-20(18-23)16-14-12-10-8-6-4-2/h19-23H,3-18H2,1-2H3 |
InChI-Schlüssel |
YIFDBXZRAJNEIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CO)NC(CCCCCCCC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.